[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester
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Overview
Description
[3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester: is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a thiazolidine ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a morpholine derivative with a thiazolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of intermediates and the final product using techniques such as recrystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and inhibition due to its unique structure.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The morpholine and thiazolidine rings play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Ethyl acetoacetate: Another ester compound used in organic synthesis.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
2-(2-Aminothiazol-4-yl)-2-methoxyiminoacetic acid derivatives: Compounds with similar thiazolidine structures.
Uniqueness: What sets [3-(2-Morpholin-4-yl-2-oxo-ethyl)-4-oxo-thiazolidin-2-ylidene]-acetic acid ethyl ester apart is its combination of a morpholine ring and a thiazolidine ring, which provides unique chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C13H18N2O5S |
---|---|
Molecular Weight |
314.36 g/mol |
IUPAC Name |
ethyl (2Z)-2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C13H18N2O5S/c1-2-20-13(18)7-12-15(11(17)9-21-12)8-10(16)14-3-5-19-6-4-14/h7H,2-6,8-9H2,1H3/b12-7- |
InChI Key |
IEVRXJNUTFAVLB-GHXNOFRVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)CS1)CC(=O)N2CCOCC2 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)CS1)CC(=O)N2CCOCC2 |
solubility |
>47.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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